An In-Depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details the chemical and physical properties, synthesis, and key reactions of this compound. Detailed experimental protocols for its synthesis and its application in the formation of sulfonamides are provided, along with reaction mechanisms and safety information. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
3-Methoxybenzenesulfonyl chloride is a clear, pale yellow to pale brownish liquid at room temperature.[1][2] It is characterized by the presence of a methoxy group at the meta-position of the benzene ring, which influences its electronic properties and reactivity.[3]
Table 1: Physical and Chemical Properties of 3-Methoxybenzenesulfonyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClO₃S | [1][4] |
| Molecular Weight | 206.65 g/mol | [1][4] |
| Appearance | Clear pale yellow to pale brownish liquid | [1][2] |
| Boiling Point | 158-159 °C at 20 mmHg | [2] |
| Density | 1.460 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.5560 | [1][5] |
| CAS Number | 10130-74-2 | [1] |
| InChI | 1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | [5] |
| SMILES | COc1cccc(c1)S(Cl)(=O)=O | [5] |
Synthesis of 3-Methoxybenzenesulfonyl Chloride
A common method for the synthesis of 3-methoxybenzenesulfonyl chloride involves a Sandmeyer-type reaction starting from 3-methoxyaniline. The amine is first diazotized, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst.
Experimental Protocol: Synthesis of 3-Methoxybenzenesulfonyl Chloride
Materials:
-
3-Methoxyaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Glacial acetic acid
-
Sulfur dioxide gas
-
Copper(II) chloride
-
Ice
-
Diethyl ether
-
1N Sodium hydroxide solution
-
1N Hydrochloric acid solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
A solution of 3-methoxyaniline is diazotized by reacting it with a solution of sodium nitrite in concentrated hydrochloric acid at a low temperature (0-5 °C).
-
In a separate flask, a mixture of glacial acetic acid and water is saturated with sulfur dioxide gas at 25 °C.[1]
-
Copper(II) chloride is added to the sulfur dioxide solution, and the mixture is again saturated with sulfur dioxide gas.[1]
-
The cold diazonium salt solution is added dropwise to the stirred sulfur dioxide/copper chloride mixture, maintaining the temperature between 20-26 °C.[1] Gas evolution will be observed.
-
After the addition is complete, the reaction temperature is allowed to rise to 38 °C and then maintained at 50 °C for 15 minutes with external heating.[1]
-
The reaction mixture is cooled to room temperature and then poured into a large volume of ice water.[1]
-
The oily product is extracted with diethyl ether.[1]
-
The combined ether layers are washed successively with 1N sodium hydroxide solution, 1N hydrochloric acid solution, and saturated brine.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-methoxybenzenesulfonyl chloride.[1]
-
The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent.[1]
Diagram 1: Synthesis Workflow for 3-Methoxybenzenesulfonyl Chloride
Caption: Workflow for the synthesis of 3-methoxybenzenesulfonyl chloride.
Chemical Reactivity
The reactivity of 3-methoxybenzenesulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[3] This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
Hydrolysis
3-Methoxybenzenesulfonyl chloride is sensitive to moisture and undergoes hydrolysis in the presence of water to form 3-methoxybenzenesulfonic acid.[3] This reaction involves the nucleophilic attack of a water molecule on the sulfur atom.[3] Therefore, it is crucial to store the compound under anhydrous conditions.[6]
Diagram 2: Hydrolysis of 3-Methoxybenzenesulfonyl Chloride
Caption: Mechanism of hydrolysis of 3-methoxybenzenesulfonyl chloride.
Reactions with Nucleophiles: Sulfonamide and Sulfonate Ester Formation
3-Methoxybenzenesulfonyl chloride is a versatile reagent for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[3] These reactions typically proceed via a nucleophilic acyl substitution mechanism and are often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]
Diagram 3: General Reaction with Nucleophiles
Caption: General mechanism for the reaction of 3-methoxybenzenesulfonyl chloride with nucleophiles.
Applications in Organic Synthesis
3-Methoxybenzenesulfonyl chloride is a valuable building block for the introduction of the 3-methoxybenzenesulfonyl group into various molecules, a moiety that can impart favorable physicochemical properties in medicinal chemistry.[3]
Synthesis of 3-(4-Phenylpiperazin-1-yl)sulfonyl Derivatives
This class of compounds can be synthesized by the reaction of 3-methoxybenzenesulfonyl chloride with 1-phenylpiperazine.
Materials:
-
3-Methoxybenzenesulfonyl chloride
-
1-Phenylpiperazine
-
Dichloromethane (or other suitable aprotic solvent)
-
Triethylamine (or pyridine)
-
Dilute hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-phenylpiperazine in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 3-methoxybenzenesulfonyl chloride in dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide
This complex sulfonamide can be prepared by reacting 3-methoxybenzenesulfonyl chloride with the appropriate pyrazol-5-amine derivative.
Materials:
-
3-Methoxybenzenesulfonyl chloride
-
Substituted pyrazol-5-amine
-
Acetonitrile (or other suitable aprotic solvent)
-
Triethylamine
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of the substituted pyrazol-5-amine, 3-methoxybenzenesulfonyl chloride, and triethylamine in acetonitrile is stirred at room temperature for an extended period (e.g., 12 hours).[6]
-
The solvent is then removed under reduced pressure.[6]
-
Distilled water is added to the residue, and the mixture is extracted with ethyl acetate.[6]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[6]
-
The crude product can be purified by column chromatography on silica gel.[6]
Safety and Handling
3-Methoxybenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is also moisture-sensitive and contact with water liberates toxic gas.[6]
Table 2: Hazard and Safety Information for 3-Methoxybenzenesulfonyl Chloride
| Hazard Statement | Precautionary Statement | Reference(s) |
| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] |
| Contact with water liberates toxic gas. | Keep away from water or moist air. | [6] |
| Harmful if swallowed. | Do not ingest. | [6] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. | [6] |
Handling and Storage:
-
Handle only in a chemical fume hood.[6]
-
Ensure eyewash stations and safety showers are readily available.[6]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[6]
-
Store under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Incompatible with strong oxidizing agents, bases, and water.[6][8]
Conclusion
3-Methoxybenzenesulfonyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the preparation of sulfonamides with potential therapeutic applications. Its reactivity is dominated by the electrophilic sulfonyl chloride group, allowing for straightforward reactions with a variety of nucleophiles. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting. This guide provides a foundational resource to aid scientists in the application of this important chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
